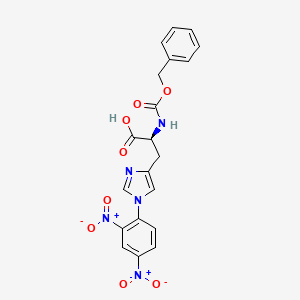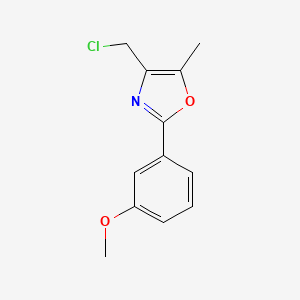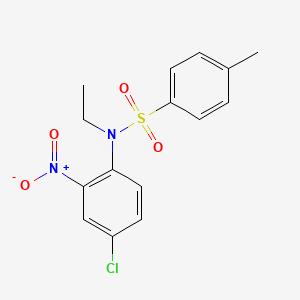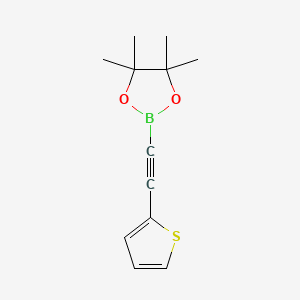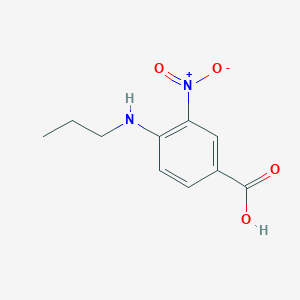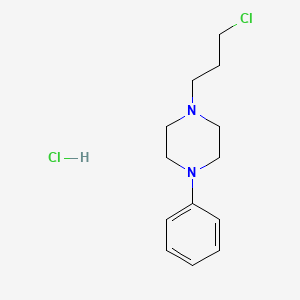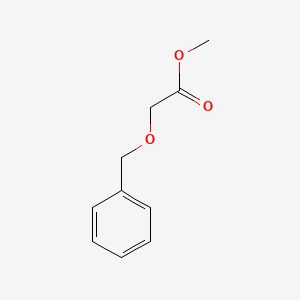![molecular formula C13H22N2O2 B1354370 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline CAS No. 170229-69-3](/img/structure/B1354370.png)
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline
Overview
Description
Scientific Research Applications
Anticonvulsant Activity Studies : Moon and Martin (1971) described the synthesis of compounds related to 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline, aimed at studying structure-activity relationships for potential anticonvulsant properties in the 3-aminopiperidones family (Moon & Martin, 1971).
Isothiazole Chemistry : Carugo et al. (1993) explored the reactions of a similar compound, 3-diethylamino-4-(4-methoxyphenyl)-isothiazole-1,1-dioxide, with sodium azide. This work contributed to the understanding of reaction mechanisms and structures of isothiazoles (Carugo, Clerici, & Pocarb, 1993).
Photodynamic Therapy : Çakır et al. (2015) synthesized water-soluble zinc phthalocyanines with 2-[3-(diethylamino)phenoxy] ethoxy groups. These compounds are significant for photodynamic therapy in cancer treatment due to their water solubility and ability to be transported through the bloodstream to cancer cells (Çakır et al., 2015).
Solid State Structures : Ostrowska et al. (2015) investigated the solid-state structures of compounds related to 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline, such as 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarins. This research aids in understanding molecular interactions and crystal structures (Ostrowska, Hejchman, Dobrzycki, & Maciejewska, 2015).
Chemosensors for Metal Ions : Dhara et al. (2014) developed a chemosensor using a derivative of 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline for detecting aluminum ions. Such sensors are valuable in environmental and biological applications (Dhara, Jana, Guchhait, & Kar, 2014).
Catalytic Activity in Oxidation Reactions : Saka et al. (2013) synthesized cobalt and iron phthalocyanine complexes with 4-{2-[3-(diethylamino)phenoxy]ethoxy} substituents. These complexes were tested as catalysts for the oxidation of cyclohexene, highlighting their potential in catalytic applications (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
properties
IUPAC Name |
3-[2-(diethylamino)ethoxy]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-13-10-11(14)6-7-12(13)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJOPFJGFAZEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

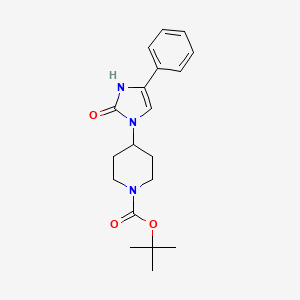

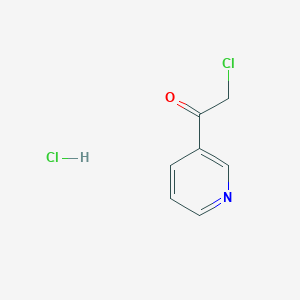
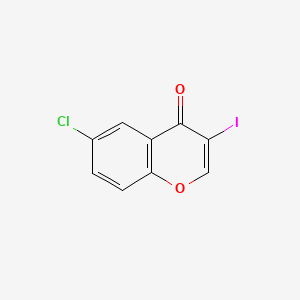
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
